Cas no 922117-32-6 (4-fluoro-N-(2-{5-(2-methylphenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)benzamide)

4-fluoro-N-(2-{5-(2-methylphenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)benzamide structure
922117-32-6 structure
商品名:4-fluoro-N-(2-{5-(2-methylphenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)benzamide
CAS番号:922117-32-6
MF:C22H20FN5O2
メガワット:405.424907684326
CID:6368297
PubChem ID:42391843

4-fluoro-N-(2-{5-(2-methylphenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)benzamide 化学的及び物理的性質

名前と識別子

    • 4-fluoro-N-(2-{5-(2-methylphenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)benzamide
    • 4-fluoro-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
    • 922117-32-6
    • 4-fluoro-N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide
    • F2323-1191
    • 4-fluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
    • AKOS024639704
    • インチ: 1S/C22H20FN5O2/c1-15-4-2-3-5-17(15)13-27-14-25-20-19(22(27)30)12-26-28(20)11-10-24-21(29)16-6-8-18(23)9-7-16/h2-9,12,14H,10-11,13H2,1H3,(H,24,29)
    • InChIKey: RLRGIRSJRGZJMS-UHFFFAOYSA-N
    • ほほえんだ: C(NCCN1C2=C(C=N1)C(=O)N(CC1=CC=CC=C1C)C=N2)(=O)C1=CC=C(F)C=C1

計算された属性

  • せいみつぶんしりょう: 405.16010306g/mol
  • どういたいしつりょう: 405.16010306g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 30
  • 回転可能化学結合数: 6
  • 複雑さ: 651
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 79.6Ų

4-fluoro-N-(2-{5-(2-methylphenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2323-1191-10μmol
4-fluoro-N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide
922117-32-6 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2323-1191-5μmol
4-fluoro-N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide
922117-32-6 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2323-1191-75mg
4-fluoro-N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide
922117-32-6 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2323-1191-2mg
4-fluoro-N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide
922117-32-6 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2323-1191-20μmol
4-fluoro-N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide
922117-32-6 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2323-1191-25mg
4-fluoro-N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide
922117-32-6 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2323-1191-100mg
4-fluoro-N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide
922117-32-6 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2323-1191-4mg
4-fluoro-N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide
922117-32-6 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2323-1191-20mg
4-fluoro-N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide
922117-32-6 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2323-1191-2μmol
4-fluoro-N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide
922117-32-6 90%+
2μl
$57.0 2023-05-16

4-fluoro-N-(2-{5-(2-methylphenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)benzamide 関連文献

4-fluoro-N-(2-{5-(2-methylphenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)benzamideに関する追加情報

Introduction to 4-fluoro-N-(2-{5-(2-methylphenyl)methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide (CAS No. 922117-32-6)

4-fluoro-N-(2-{5-(2-methylphenyl)methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide, identified by its CAS number 922117-32-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This molecule belongs to a class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. The structural complexity of this compound, characterized by its fused ring system and functional groups, makes it a subject of intense study in the quest for novel pharmacological agents.

The core structure of 4-fluoro-N-(2-{5-(2-methylphenyl)methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide incorporates a benzamide moiety linked to a pyrazolo[3,4-d]pyrimidine scaffold. The presence of a fluorine atom at the 4-position of the benzene ring and the ethyl chain extending from the pyrazolo[3,4-d]pyrimidine ring enhances its interactions with biological targets. This compound's design reflects a rational approach to drug discovery, leveraging structural features known to improve binding affinity and selectivity.

In recent years, there has been growing interest in pyrazolo[3,4-d]pyrimidine derivatives due to their demonstrated efficacy in various disease models. These compounds exhibit a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The benzamide group in 4-fluoro-N-(2-{5-(2-methylphenyl)methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide is particularly noteworthy for its role in modulating enzyme activity and receptor binding. This moiety has been extensively studied for its potential in developing drugs that target metabolic disorders and inflammatory diseases.

The fluorine atom at the 4-position of the benzene ring is another critical feature that contributes to the compound's pharmacological profile. Fluorinated aromatic compounds are well-known for their improved metabolic stability and enhanced binding affinity to biological targets. This modification can significantly influence the compound's pharmacokinetic properties, making it a promising candidate for further development. Additionally, the presence of multiple heterocyclic rings in the structure suggests potential interactions with multiple biological pathways simultaneously.

Recent studies have highlighted the importance of structure-based drug design in developing novel therapeutic agents. Computational modeling and high-throughput screening have been instrumental in identifying promising candidates like 4-fluoro-N-(2-{5-(2-methylphenyl)methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide. These approaches allow researchers to predict the binding mode of a compound to its target protein and optimize its structure for improved efficacy. The combination of experimental validation and computational analysis provides a robust framework for drug discovery.

The synthesis of 4-fluoro-N-(2-{5-(2-methylphenyl)methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide involves multiple steps that require precise control over reaction conditions and reagent selection. The introduction of fluorine atoms into aromatic rings is particularly challenging due to their high reactivity and sensitivity to various conditions. However, advances in synthetic methodologies have made it possible to incorporate fluorine atoms efficiently while maintaining structural integrity.

The potential therapeutic applications of CAS No. 922117-32-6 are vast and span across multiple disease areas. Preliminary studies suggest that this compound may have applications in oncology due to its ability to inhibit key enzymes involved in cell proliferation. Additionally, its structural features make it a candidate for treating neurological disorders by modulating neurotransmitter activity. The benzamide group's ability to interact with specific receptors also opens up possibilities for developing drugs targeting central nervous system disorders.

In conclusion,CAS No 92211732 6 represents a significant advancement in pharmaceutical chemistry with its complex structure and multifaceted biological activities. The combination of computational drug design and traditional synthetic chemistry has led to the development of this promising compound. Further research is needed to fully elucidate its mechanism of action and therapeutic potential across various disease models.

おすすめ記事

推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd